1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-2-4-12(5-3-11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOSIFDVTXHCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that combines a piperidine moiety with a sulfonamide and an oxadiazole group. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 461.44 g/mol. Its structure features:
- A piperidine ring , which is known for various biological activities.
- A sulfonyl group that enhances solubility and bioavailability.
- An oxadiazole ring , which is often associated with antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Formation of the Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride.
- Coupling Reaction : The intermediate is then coupled with a trifluoromethylated oxadiazole derivative.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In vitro studies suggest that derivatives show strong inhibitory effects against urease, which is critical in treating conditions like urinary infections .
Binding Studies
Docking studies have indicated that the compound interacts favorably with target proteins, suggesting potential as a lead compound in drug design. The binding affinity to bovine serum albumin (BSA) was assessed to understand its pharmacokinetics better .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and tested their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 μM against Bacillus subtilis, indicating strong potential for further development .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological profile of similar piperidine derivatives, revealing potential as cognitive enhancers through AChE inhibition .
Data Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 4-methoxy substituent (target compound) vs. 2-methoxy () may alter electronic effects and steric interactions, influencing receptor binding .
- Lipophilicity : The trifluoromethyl group on the oxadiazole enhances hydrophobicity compared to analogs with methyl or phenyl groups (e.g., HSGN-235) .
- Backbone Flexibility : Piperidine-based compounds (target, BJ52898) offer conformational flexibility compared to rigid benzamide derivatives (HSGN-235) .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related 1,3,4-oxadiazole-piperidine hybrids (e.g., 6a-o in ) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL .
- HSGN-235: Demonstrated potent activity against Neisseria gonorrhoeae (MIC = 0.5 µg/mL), attributed to the trifluoromethoxy-benzamide pharmacophore .
- BJ52898 Analog: No explicit activity reported, but sulfonyl-piperidine derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Anticancer and Antioxidant Activity
- Target Compound: Not tested, but analogs like 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol () showed antioxidant activity (IC₅₀ = 15.14 µM) .
- HSGN-235: No anticancer data, but benzamide-oxadiazole hybrids in target bacterial enzymes rather than cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
